molecular formula C7H11N3O2S B13060535 5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13060535
M. Wt: 201.25 g/mol
InChI Key: PMFDYUCVVXUTGQ-UHFFFAOYSA-N
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Description

5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that features a pyrimidine ring with amino and methylsulfanyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an ester intermediate. This intermediate undergoes further reactions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be essential for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives of the pyrimidine ring.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with biological targets such as enzymes or receptors. The compound’s heterocyclic structure allows it to fit into active sites of enzymes or bind to receptors, potentially inhibiting or activating biochemical pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific combination of functional groups and heterocyclic structure. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

5-amino-1-(2-methylsulfanylethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C7H11N3O2S/c1-13-3-2-10-4-5(8)6(11)9-7(10)12/h4H,2-3,8H2,1H3,(H,9,11,12)

InChI Key

PMFDYUCVVXUTGQ-UHFFFAOYSA-N

Canonical SMILES

CSCCN1C=C(C(=O)NC1=O)N

Origin of Product

United States

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